Product packaging for Erythrinasinate B(Cat. No.:CAS No. 101959-37-9)

Erythrinasinate B

Cat. No.: B172644
CAS No.: 101959-37-9
M. Wt: 586.9 g/mol
InChI Key: PIGLOISSVVAGBD-NHQGMKOOSA-N
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Description

Octacosyl ferulate is a natural product found in Rosa chinensis var. spontanea, Medinilla fengii, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H66O4 B172644 Erythrinasinate B CAS No. 101959-37-9

Properties

IUPAC Name

octacosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H66O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33-42-38(40)32-30-35-29-31-36(39)37(34-35)41-2/h29-32,34,39H,3-28,33H2,1-2H3/b32-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGLOISSVVAGBD-NHQGMKOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H66O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35321-71-2
Record name Cluytyl ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035321712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Natural Occurrence and Isolation Methodologies of Octacosyl E Ferulate

Column Chromatography

A primary and widely used method for the purification of Octacosyl (E)-ferulate is column chromatography. vulcanchem.comlongdom.org This technique separates compounds from a mixture based on their differential adsorption to a stationary phase, while a mobile phase facilitates their movement through the column. longdom.org

For the purification of Octacosyl (E)-ferulate, silica (B1680970) gel is commonly employed as the stationary phase. vulcanchem.com A solvent system, typically a mixture of hexane (B92381) and ethyl acetate (B1210297) in a 9:1 ratio, serves as the mobile phase. vulcanchem.com This process can yield the compound with a purity of 40-50%. vulcanchem.com The principle behind this separation is the polarity difference between the various components in the crude extract.

High-performance liquid chromatography (HPLC), a more advanced form of column chromatography, is also utilized for achieving higher purity of compounds like Octacosyl (E)-ferulate. longdom.orguj.edu.pl

Advanced Analytical Techniques for Characterization and Quantification of Octacosyl E Ferulate

High-Performance Liquid Chromatography (HPLC) for Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of Octacosyl (E)-ferulate from various matrices. Given the compound's lipophilic nature, reversed-phase HPLC is commonly employed. In this method, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture. Components of a sample separate based on their relative affinity for the two phases; less polar compounds like Octacosyl (E)-ferulate are retained longer on the column. libretexts.org

A documented method for the analysis of Octacosyl (E)-ferulate specifies the use of a gradient elution with a mobile phase composed of methanol (B129727) and water. chemfaces.com The gradient starts with a higher water concentration, gradually increasing the methanol percentage to elute the highly nonpolar Octacosyl (E)-ferulate. Detection is typically performed using a UV detector, as the ferulic acid moiety contains a chromophore that absorbs ultraviolet light. A specific determination wavelength of 230 nm has been reported for this compound. chemfaces.com For related ferulic acid esters, a detection wavelength of 320 nm is also effective. innovareacademics.in The identification of the compound is achieved by comparing its retention time with that of a purified standard under identical conditions. jasco-global.com

Supercritical Fluid Chromatography (SFC) in Purity Determination

Supercritical Fluid Chromatography (SFC) serves as a powerful "green" alternative to HPLC for the analysis and, particularly, the purification of compounds like Octacosyl (E)-ferulate. libretexts.org This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. researchgate.net Supercritical CO2 is non-polar and requires the addition of a polar organic modifier, such as methanol or ethanol (B145695), to elute a wide range of compounds. researchgate.netresearchgate.net SFC is classified as a normal-phase chromatographic technique and is well-suited for separating nonpolar, thermally labile molecules. researchgate.net

For Octacosyl (E)-ferulate, SFC is primarily applied in purity determination and preparative-scale purification, where it has been used to achieve purities greater than 90%. scielo.br The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations and reduced solvent consumption compared to HPLC. researchgate.net The selection of stationary phase, modifier, temperature, and pressure are all critical parameters that are optimized to achieve the desired separation and purity. dokumen.pub Purity is assessed by the peak area percentage in the resulting chromatogram. For the related compound octadecyl ferulate, SFC has been successfully used to determine its purity to be greater than 95%. science.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of Octacosyl (E)-ferulate. chemfaces.com Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity of atoms within the molecule can be established. The primary experiments include ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy.

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. For Octacosyl (E)-ferulate, distinct signals are expected for the aromatic protons of the ferulate moiety, the vinylic protons of the propenoate linker, the methoxy (B1213986) group protons, and the protons along the long octacosyl alkyl chain. ku.ac.kersc.org

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key signals include those for the carbonyl carbon of the ester group, the carbons of the aromatic ring, the vinylic carbons, the methoxy carbon, and the numerous overlapping signals from the methylene (B1212753) (-CH2-) carbons of the octacosyl chain. scielo.brchemfaces.com 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with other protons and with their attached carbons, confirming the ester linkage between the ferulic acid and octacosanol (B124162) parts of the molecule. researchgate.net

Data adapted from a study on Hexadecyl Ferulate, which is structurally analogous to the feruloyl portion of Octacosyl (E)-ferulate. scielo.br

Mass Spectrometry (MS) Applications in Characterization

Mass Spectrometry (MS) is a critical tool for determining the molecular weight and confirming the identity of Octacosyl (E)-ferulate. chemfaces.com When coupled with a chromatographic technique like Gas Chromatography (GC-MS) or HPLC (LC-MS), it provides a powerful method for identifying the compound in complex mixtures. nih.gov

High-resolution mass spectrometry (HR-MS) can determine the monoisotopic mass of the molecule with high accuracy, allowing for the confirmation of its elemental formula, C₃₈H₆₆O₄. nih.gov The theoretical monoisotopic mass of Octacosyl (E)-ferulate is 586.4961 Da. nih.gov

In tandem mass spectrometry (MS/MS), the molecule is fragmented, and the resulting fragmentation pattern serves as a structural fingerprint. For ferulic acid esters, common fragmentation includes the loss of the alkyl chain and characteristic cleavages within the feruloyl moiety. researchgate.netrsc.org Analysis in negative ion mode often shows a prominent deprotonated molecular ion [M-H]⁻. researchgate.net

Data sourced from PubChem and typical fragmentation patterns of ferulates. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy

Vibrational and electronic spectroscopy methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide key information about the functional groups and conjugated systems within Octacosyl (E)-ferulate.

UV-Vis spectroscopy is used to probe the electronic transitions within the molecule. The conjugated system of the ferulic acid portion, which includes the phenyl ring and the propenoate double bond, gives rise to a characteristic strong absorbance in the UV region. A maximum absorbance (λmax) for Octacosyl (E)-ferulate has been reported at 230 nm, which is utilized for its detection in HPLC. chemfaces.com

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). scielo.br The FTIR spectrum of Octacosyl (E)-ferulate is expected to show characteristic absorption bands confirming its structure. researchgate.netacs.org Key peaks include a strong C=O stretching vibration for the ester group, C-H stretching for the long alkyl chain, C=C stretching for the aromatic ring and vinylic group, and a broad O-H stretching for the phenolic hydroxyl group. scielo.brnih.gov

Data based on reported values for Octacosyl (E)-ferulate and structurally similar alkyl ferulates. chemfaces.comscielo.bracs.org

Differential Scanning Calorimetry (DSC) for Phase Behavior Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the phase behavior of materials. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For a pure compound like Octacosyl (E)-ferulate, DSC can determine key thermal properties such as its melting point (Tm), crystallization temperature (Tc), and enthalpy of fusion (ΔHfus). plos.org

These properties are dictated by the molecular structure, particularly the long, saturated octacosyl chain, which allows for ordered packing and crystalline structures. ehu.es While a specific DSC thermogram for Octacosyl (E)-ferulate is not widely published, data from its shorter-chain analogue, octadecyl ferulate (C18), shows a distinct melting transition at 67°C. science.gov It is expected that Octacosyl (E)-ferulate, with its longer C28 alkyl chain, would exhibit a higher melting point due to increased van der Waals forces and more efficient crystal packing. Studying this phase behavior is important for understanding the compound's physical state, stability, and formulation characteristics. researchgate.net

Biological Activities and Molecular Mechanisms of Octacosyl E Ferulate

Anti-inflammatory Pathways and Modulation

Octacosyl (E)-ferulate demonstrates significant anti-inflammatory properties by intervening in key signaling pathways associated with the inflammatory cascade. Its efficacy has been particularly noted in models of induced inflammation.

The compound has been shown to be a potent inhibitor of inflammation induced by the phorbol (B1677699) ester 12-O-tetradecanoylphorbol-13-acetate (TPA). TPA is a known tumor promoter that activates inflammatory pathways, and the TPA-induced mouse ear edema model is a standard for screening anti-inflammatory agents. lookchem.comvulcanchem.comresearchgate.net

In a key study, Octacosyl (E)-ferulate, isolated from Pruni Cortex, markedly inhibited the inflammatory activity induced by TPA in mice. lookchem.com The research quantified this inhibitory effect, providing specific data on its potency. lookchem.com This anti-inflammatory action is crucial as TPA is known to cause epidermal hyperproliferation and dermal inflammation. researchgate.net

Inhibitory Effect of Octacosyl (E)-ferulate on TPA-Induced Inflammation
CompoundAssayInhibitory Dose (50%)Source
Octacosyl (E)-ferulateTPA-induced mouse ear inflammation0.7 mg/ear lookchem.com

The mechanism underlying the anti-inflammatory effect of Octacosyl (E)-ferulate is linked to its ability to inhibit Protein Kinase C (PKC). lookchem.com PKC is a family of enzymes that plays a critical role in various cellular responses, including cell proliferation and the inflammatory response. chemfaces.com TPA is a potent activator of PKC, and the enzyme is considered a primary intracellular target for TPA's biological effects. lookchem.combiosynth.com

Research has demonstrated that Octacosyl (E)-ferulate interferes with this pathway. lookchem.com Studies investigating the effects of the compound on the activity of this enzyme confirmed that Octacosyl (E)-ferulate inhibits PKC, thereby blocking the downstream signaling that leads to an inflammatory response. lookchem.com

A direct downstream consequence of PKC inhibition by Octacosyl (E)-ferulate is the suppression of histone phosphorylation. lookchem.com Specifically, the compound has been found to inhibit the phosphorylation of histone III-S by PKC in a manner dependent on its concentration. lookchem.come3s-conferences.org

Histone phosphorylation is a critical post-translational modification that regulates chromatin structure and gene expression. nih.govnih.gov The phosphorylation of specific residues on histone H3, such as Serine 10 (S10), is associated with chromosome condensation and the activation of genes, including those involved in the inflammatory response. mdpi.comchemfaces.com By preventing the PKC-mediated phosphorylation of histone III-S, Octacosyl (E)-ferulate effectively represses the expression of inflammatory genes triggered by stimuli like TPA. lookchem.com

Antioxidant Mechanisms and Cellular Protection

The antioxidant properties of Octacosyl (E)-ferulate are primarily attributed to its ferulic acid moiety, which can effectively neutralize free radicals. smolecule.com This activity, combined with the compound's lipophilic nature, allows it to protect cells and biological membranes from oxidative damage.

The antioxidant capacity of phenolic compounds is often evaluated through assays that measure their ability to scavenge synthetic radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or to reduce metal ions, as in the FRAP (Ferric Reducing Antioxidant Power) assay. chemfaces.comnih.govnih.gov The ferulic acid component of Octacosyl (E)-ferulate possesses a phenolic hydroxyl group and a conjugated double bond, a structure that confers radical scavenging ability. vulcanchem.comsmolecule.com

While direct quantitative data for Octacosyl (E)-ferulate in these specific assays is limited in the reviewed literature, studies on related alkyl ferulates provide insight. Generally, esterification of ferulic acid can influence its antioxidant activity. researchgate.net For example, studies on shorter alkyl chain ferulates (methyl and ethyl) showed slightly weaker antiradical activity compared to the parent ferulic acid in ABTS and FRAP assays. Conversely, research on a related compound, hexacosyl (E)-ferulate (a C26 ester), showed significant antioxidant activity in the DPPH assay with a reported RC50 value of 0.0976 mg/mL. This suggests that long-chain ferulate esters retain the capacity to scavenge free radicals, a key aspect of their protective effects.

The long octacosyl chain of the molecule imparts significant lipophilicity, allowing it to integrate into the lipid layers of biological membranes. biosynth.comsmolecule.com This localization is critical for protecting membranes from lipid peroxidation, a destructive process driven by free radicals that can damage cell structures.

Research on the closely related compound octadecyl ferulate (a C18 ester) provides a model for this protective mechanism. Studies using liposomes (artificial vesicles) showed that octadecyl ferulate stabilizes the lipid bilayer against leakage and increases the packing density of phospholipid chains. It orients itself so that the antioxidant feruloyl group remains near the aqueous/lipid boundary, where it can effectively intercept free radicals and inhibit oxidation, while the long alkyl tail anchors the molecule within the membrane's hydrophobic core. This ability of alkyl ferulates to associate with lipid substrates is a crucial factor in their efficacy as membrane-protective antioxidants. researchgate.net

Influence on Oxidative Stress Responses

Octacosyl (E)-ferulate demonstrates significant antioxidant properties, which are largely attributed to its ferulic acid component. biosynth.com The ferulic acid moiety is capable of neutralizing free radicals, thereby mitigating cellular oxidative stress. biosynth.com This antioxidant activity makes it a compound of interest for its potential protective effects against oxidative damage. smolecule.comlookchem.com The antioxidant capacity of ferulic acid and its derivatives has been shown to be effective against inflammatory diseases, which are often linked to oxidative stress. researchgate.net

The mechanism of its antioxidant action involves its ability to scavenge reactive oxygen species (ROS). researchgate.net Ferulic acid, the core component of Octacosyl (E)-ferulate, is a known free radical scavenger and can also inhibit enzymes that produce free radicals while enhancing the activity of scavenger enzymes. researchgate.net The esterification of ferulic acid can influence its antioxidant activity, with the alkyl chain length playing a role in its interaction with lipid bilayers. researchgate.netscience.gov

Neuroprotective Effects and Associated Mechanisms

The neuroprotective effects of compounds related to Octacosyl (E)-ferulate, particularly ferulic acid, have been a subject of scientific investigation. nih.govnih.gov Ferulic acid has shown potential in protecting against cerebral ischemia/reperfusion-induced injury by exerting antioxidant and anti-apoptotic effects. nih.gov It has been observed to reduce neuronal apoptosis and oxidative stress in models of brain injury. nih.gov

The proposed mechanisms for these neuroprotective actions include the inhibition of apoptosis and the generation of reactive oxygen species (ROS). nih.gov Ferulic acid has been found to potentially modulate signaling pathways, such as the PI3K/Akt pathway, which is involved in cell survival and trophic effects on neurons. chemfaces.commdpi.com Furthermore, it may inhibit Aβ oligomer aggregation, a key event in Alzheimer's disease pathology. nih.gov

Cardioprotective Effects and Cellular Pathways

Research into the cardioprotective effects of related compounds suggests potential benefits for cardiovascular health. Ferulic acid, for instance, has been investigated for its protective effects against myocardial infarction in diabetic models. mdpi.com It has been shown to mitigate cardiac toxicity by improving electrocardiogram (ECG) findings, normalizing serum cardiac biomarkers, and enhancing the body's natural antioxidant systems. mdpi.com

The cellular pathways involved in these cardioprotective effects include the reduction of inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.com Ferulic acid can also counter the effects of advanced glycation end products (AGEs), which contribute to diabetic complications, including heart problems. mdpi.com Additionally, some studies have indicated that ferulic acid derivatives can offer significant protective effects against hydrogen peroxide-induced injury in myocardial cells. science.gov

Antiplasmodial Activity

Octacosyl (E)-ferulate has demonstrated notable activity against Plasmodium falciparum, the parasite responsible for malaria. vulcanchem.cominvivochem.cn It has been identified as an antiplasmodial compound isolated from plants of the Erythrina genus. medchemexpress.com Research has shown that extracts containing this and other related compounds exhibit in vitro antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite. researchgate.net

Thrombolytic Potential and Fibrinolytic Activity

Thrombolytic agents work by breaking down blood clots, a process known as thrombolysis or fibrinolysis. nih.govunirioja.es This process is crucial for treating cardiovascular diseases caused by thrombus formation. nih.gov The fibrinolytic system in the body can be activated to dissolve fibrin (B1330869) clots. nih.gov While direct studies on the thrombolytic potential of Octacosyl (E)-ferulate are limited, the broader class of natural compounds is being explored for fibrinolytic enzymes. nih.govmdpi.com These enzymes can dissolve thrombi either directly, by acting on fibrin, or indirectly, by activating plasminogen. nih.gov The development of nanocarriers for delivering thrombolytic agents like tissue plasminogen activator (tPA) is an active area of research to improve efficacy and reduce side effects. nih.govharvard.edu

Investigation of Antitumor-Promoting Effects

Octacosyl (E)-ferulate has been investigated for its potential to inhibit the promotion of skin tumors. Specifically, it has been shown to inhibit the phosphorylation of histone III-S by protein kinase C (PKC) in a dose-dependent manner. chemfaces.comchemfaces.com This inhibition is significant because PKC activation is a key step in tumor promotion induced by agents like 12-O-tetradecanoylphorbol-13-acetate (TPA). chemfaces.com By inhibiting this pathway, Octacosyl (E)-ferulate can markedly reduce the inflammatory activity induced by TPA in mouse models. chemfaces.com

The chemical 7,12-dimethylbenz(a)anthracene (DMBA) is a potent carcinogen used to initiate skin tumors in experimental models. oatext.comnih.gov Subsequent promotion with agents like TPA leads to the development of skin papillomas. nih.govbiomedpharmajournal.org Studies on other natural compounds have shown that they can prevent DMBA-induced tumor formation by modulating various cellular processes, including inhibiting cell cycle progression, inducing apoptosis (programmed cell death), and reducing inflammation. oatext.comnih.gov For instance, some compounds have been found to reduce tumor incidence and burden by suppressing the action of DMBA. nih.gov

The table below summarizes the effects of a potential anti-cancer agent on DMBA/TPA-induced skin tumorigenesis, illustrating the type of data collected in such studies.

Treatment GroupTumor Incidence (%)Tumor Burden (mean ± SE)
DMBA/TPA96.5%13.7 ± 1.2
DMBA/TPA + Nano-resveratrol (low dose)Significant reductionSignificant reduction
DMBA/TPA + Nano-resveratrol (high dose)44.3%5.1 ± 0.92

Data adapted from a study on a different anti-cancer agent to illustrate typical research findings. biomedpharmajournal.org

Interplay with Cell Proliferation and Apoptosis Signaling (related feruloyl amides)

Feruloyl amides, a class of compounds structurally related to Octacosyl (E)-ferulate, demonstrate significant interactions with cellular signaling pathways that govern cell proliferation and apoptosis (programmed cell death). Research has shown that these compounds can modulate the expression of key regulatory proteins involved in these processes. scispace.comnih.gov

One of the primary mechanisms by which feruloyl amides exert their effects is through the inhibition of histone deacetylases (HDACs). scispace.com HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure that generally represses transcription. By inhibiting HDACs, feruloyl amides can influence the expression of genes involved in cell cycle control and apoptosis. scispace.com For instance, (E)-3-(4-hydroxy-3-methoxyphenyl)-N-(3-hydroxyphenyl) acrylamide (B121943) has been shown to selectively inhibit matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), enzymes that are stimulated by tumors and play a role in cancer progression. scispace.com

Furthermore, ferulic acid (FA), the core component of these amides, has been observed to influence cell cycle-related proteins. It can induce the expression of tumor suppressor proteins like p53 and p21 while reducing the levels of cyclin D1 and cyclin E, which are proteins that promote cell cycle progression. nih.gov This modulation can lead to cell cycle arrest, thereby inhibiting proliferation.

In the context of apoptosis, ferulic acid and its derivatives can trigger programmed cell death through various mechanisms. This includes altering the expression of key apoptotic proteins such as procaspase-3, procaspase-8, and procaspase-9, as well as the Bcl-2 family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. nih.govmdpi.com An increased ratio of Bax to Bcl-2 is a critical factor in initiating apoptosis by promoting the permeability of the mitochondrial membrane. mdpi.com N-feruloyl serotonin, for example, has been shown to down-regulate the expression of Bax and up-regulate Bcl-2 in neuronal cells, thereby protecting them from apoptosis. mdpi.com

Moreover, feruloyl amides can interfere with critical signaling pathways such as the PI3K/Akt and MAPK pathways, which are central to cell survival, proliferation, and invasion. researchgate.netimrpress.com N-trans-feruloyloctopamine has been found to inhibit the proliferation and invasion of hepatocellular carcinoma cells by down-regulating the phosphorylation of Akt and p38 MAPK. researchgate.net Similarly, ferulic acid has been shown to suppress the growth of glioma cells by blocking the PI3K/Akt signaling pathway. imrpress.com

Table 1: Effects of Feruloyl Amides and Ferulic Acid on Cell Proliferation and Apoptosis Signaling

Other Biological Activities of Related Ferulates

Antifungal Efficacy and Mechanisms

Related ferulates, particularly ethyl ferulate, have demonstrated considerable antifungal activity against a range of postharvest fungal pathogens. nih.gov The antifungal efficacy of these compounds is often attributed to their increased hydrophobicity compared to ferulic acid, which facilitates their interaction with fungal cell membranes. researchgate.net

The primary mechanism of antifungal action involves the disruption of the fungal plasma membrane's integrity. nih.gov This disruption leads to the leakage of essential intracellular components, such as nucleic acids and proteins, and ultimately results in the loss of normal cell morphology and ultrastructure. nih.gov Studies on ethyl ferulate have shown that it can cause significant damage to the cell membranes of fungi like Alternaria alternata, Aspergillus niger, and Penicillium expansum. nih.gov

In addition to direct membrane damage, ferulates can induce oxidative stress within the fungal cells. nih.gov This is characterized by the accumulation of reactive oxygen species (ROS), which can lead to lipid peroxidation and an increase in malondialdehyde (MDA) content, a marker of oxidative damage. nih.gov This oxidative imbalance further compromises cellular functions and contributes to fungal cell death.

Furthermore, ethyl ferulate has been found to inhibit the expression of critical genes in pathogens that are responsible for metabolic regulation, antioxidant metabolism, and the production of cell wall-degrading enzymes. nih.gov By down-regulating these genes, ethyl ferulate hampers the pathogen's ability to grow, develop, and cause infection. Ferulic acid itself has also been shown to be an effective antifungal agent against Fusarium graminearum, where it attacks the cell membrane and causes the loss of essential components necessary for membrane synthesis. researchgate.net

Table 2: Antifungal Activity of Related Ferulates

Antiviral Properties of Ferulic Acid Derivatives

Derivatives of ferulic acid have emerged as a promising class of antiviral agents, with activity reported against a variety of viruses. nih.govmdpi.com These compounds can be synthesized chemically or enzymatically, leading to a wide range of structures with potential antiviral properties. mdpi.com

One area of significant research has been the development of ferulic acid derivatives as inhibitors of the Tobacco Mosaic Virus (TMV). mdpi.comrsc.org Certain derivatives incorporating substituted isopropanolamine moieties have been designed to target the TMV helicase, an enzyme essential for viral replication. mdpi.com For example, compound R-A19 demonstrated a strong affinity for the TMV helicase and inhibited its ATP-hydrolyzing activity. mdpi.com It also down-regulated the expression of the TMV helicase gene within the host plant. mdpi.com Other myricetin (B1677590) derivatives containing ferulic acid amide scaffolds have shown significant protective activity against TMV by binding to the TMV coat protein. rsc.org

Ferulic acid derivatives have also been evaluated for their activity against human viruses. A series of novel derivatives with a core structure of diphenyl acrylic acids were tested against Respiratory Syncytial Virus (RSV), Herpes Simplex Virus type 1 (HSV-1), and Enterovirus 71 (EV71). nih.gov One compound, A5, showed selective activity against RSV with a therapeutic index of 32, which was significantly better than that of ferulic acid itself. nih.gov

In the context of coronaviruses, in silico studies have explored the potential of ferulic acid derivatives to inhibit the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. mdpi.com Molecular docking simulations identified several derivatives with binding affinities comparable to or better than known inhibitors. mdpi.com

Table 3: Antiviral Activity of Ferulic Acid Derivatives

Table of Mentioned Compounds

Compound Name
Octacosyl (E)-ferulate
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-(3-hydroxyphenyl) acrylamide
N-feruloyl serotonin
N-trans-feruloyloctopamine
Ethyl ferulate
Ferulic acid
Myricetin
R-A19
A5

Preclinical and in Vitro/in Vivo Research Models for Octacosyl E Ferulate

In Vitro Cellular Assay Systems

Enzyme Inhibition Studies (e.g., PKC, RNase H)

Octacosyl (E)-ferulate has been identified as an inhibitor of Protein Kinase C (PKC). chemfaces.comchemfaces.comchemfaces.comchemfaces.com Research has shown that it can inhibit the phosphorylation of histone III-S by PKC in a concentration-dependent manner. chemfaces.comchemfaces.comchemfaces.com This inhibitory action on PKC is significant as PKC is a known intracellular target for tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA). chemfaces.comnih.gov The inhibition of PKC is a key mechanism behind the anti-inflammatory and anti-tumor-promoting activities of octacosyl (E)-ferulate. chemfaces.comnih.gov

While direct inhibitory studies of octacosyl (E)-ferulate on Ribonuclease H (RNase H) are not extensively detailed in the provided results, the structural similarities between RNase H and other enzymes like HIV-1 integrase, which are inhibited by related compounds, suggest a potential for interaction. uchile.clnih.gov Some studies on other ferulic acid esters have explored their inhibitory effects on HIV-1 Reverse Transcriptase (RT)-associated RNase H. mdpi.comresearchgate.net

Table 1: Enzyme Inhibition by Octacosyl (E)-ferulate and Related Compounds

Compound Enzyme Target Observed Effect Reference
Octacosyl (E)-ferulate Protein Kinase C (PKC) Inhibition of histone III-S phosphorylation chemfaces.comchemfaces.com
Tetradecyl ferulate HIV-1 RT-associated RNase H Inhibition researchgate.net

Cell-Based Assays for Biological Responses (e.g., inflammation, cytotoxicity)

In vitro studies using cell-based assays have demonstrated the anti-inflammatory and cytotoxic properties of octacosyl (E)-ferulate. Extracts containing this compound have shown cytotoxicity against various human cancer cell lines. smolecule.com The anti-inflammatory effects are linked to its ability to inhibit key inflammatory pathways. For instance, a related compound, octacosanol (B124162), was found to reduce the expression of pro-inflammatory cytokines and inhibit the translocation of NF-κB and AP-1 in RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS). nih.gov Similarly, ethyl ferulate, another derivative, was shown to decrease the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in LPS-stimulated macrophages by inhibiting the NF-κB pathway and activating the Nrf2/HO-1 pathway. plos.org

Cytotoxicity of ferulic acid and its derivatives has been evaluated in various cell lines, including human (U937, HL-60, SK-N-SH) and mouse (B16-F0) cells. nih.gov Studies on cycloartenyl ferulate, a major component of brown rice, have highlighted its cytoprotective effects against oxidative stress-induced cytotoxicity in Hepa1c1c7 cells. nih.gov

Table 2: Summary of Cell-Based Assay Findings for Octacosyl (E)-ferulate and Related Compounds

Compound/Extract Cell Line Assay Type Key Findings Reference
Extracts with Octacosyl (E)-ferulate Human cancer cell lines Cytotoxicity Demonstrated cytotoxic effects smolecule.com
Octacosanol RAW264.7 macrophages Anti-inflammation Reduced pro-inflammatory cytokine expression; inhibited NF-κB and AP-1 translocation nih.gov
Ethyl ferulate RAW 264.7 macrophages Anti-inflammation Inhibited pro-inflammatory cytokine production via NF-κB inhibition and Nrf2/HO-1 activation plos.org
Cycloartenyl ferulate Hepa1c1c7 cells Cytoprotection Protected against hydrogen peroxide-induced cytotoxicity nih.gov

In Vivo Animal Models for Pharmacological Evaluation

Murine Models for Inflammatory Studies

Octacosyl (E)-ferulate has demonstrated significant anti-inflammatory activity in murine models. chemfaces.comsmolecule.com Specifically, it markedly inhibited the inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in mice. chemfaces.comwiley.com The 50% inhibitory dose (ID50) of octacosyl ferulate on TPA-induced inflammation was determined to be 0.7 mg/ear. chemfaces.comwiley.com These findings underscore the potent anti-inflammatory properties of the compound in a living system.

Studies on related compounds further support the anti-inflammatory potential of this class of molecules. For example, octacosanol was shown to have anti-inflammatory effects in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, where it improved the health status of the mice and reduced pathological damage in the colon. nih.gov Another related compound, ethyl ferulate, demonstrated protective effects against LPS-induced acute lung injury in mice by reducing leukocyte infiltration and the levels of pro-inflammatory cytokines. plos.org

Assessment of Tumor Promotion in Animal Systems

The efficacy of octacosyl (E)-ferulate in suppressing tumor promotion has been evaluated in two-stage carcinogenesis models in mouse skin. nih.govwiley.com In these studies, following initiation with 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), octacosyl ferulate was found to markedly suppress the tumor-promoting effect of TPA. chemfaces.comwiley.com This anti-tumor-promoting activity is closely linked to its ability to inhibit PKC, a key enzyme in the tumor promotion process. chemfaces.comnih.gov The two-stage model of carcinogenesis is a well-established system for studying tumor promoters and inhibitors, and has been used for various tissues including the skin, liver, bladder, and colon. nih.gov

Biophysical Studies Using Liposomal Membrane Models

Biophysical studies utilizing liposomal membrane models have provided insights into the interaction of ferulic acid esters with cell membranes. researchgate.netmdpi.com Liposomes, which are vesicles composed of lipid bilayers, serve as excellent models for biological membranes, allowing for the investigation of how these compounds orient and behave within the membrane. mdpi.combiorxiv.orgscispace.com

Studies on octadecyl ferulate, a closely related compound, using 1,2-dioleoylphosphocholine (DOPC) liposomes, revealed that the compound orients itself with the feruloyl moiety located in the hydrophilic region of the bilayer. researchgate.net This positioning allows it to effectively scavenge free radicals near the membrane surface. mdpi.com Furthermore, the presence of octadecyl ferulate was found to increase the transition temperature of phospholipids (B1166683) and stabilize the liposomes against leakage. researchgate.net Atomic force microscopy (AFM) imaging showed that at a concentration of 5-mol%, octadecyl ferulate induced the formation of domains within the lipid bilayer. researchgate.net Such studies highlight the influence of the long alkyl chain on the compound's interaction with and stabilization of lipid membranes. mdpi.com

Table 3: Chemical Compounds Mentioned

Compound Name
Octacosyl (E)-ferulate
12-O-tetradecanoylphorbol-13-acetate (TPA)
Octacosanol
Lipopolysaccharide (LPS)
Ethyl ferulate
Cycloartenyl ferulate
7,12-dimethylbenz[a]anthracene (DMBA)
Octadecyl ferulate
1,2-dioleoylphosphocholine (DOPC)
Tetradecyl ferulate

Future Research Directions and Therapeutic Potential of Octacosyl E Ferulate

Comprehensive Elucidation of Molecular Pathways and Targets

The therapeutic effects of Octacosyl (E)-ferulate are rooted in its interaction with specific molecular targets. Current research provides a foundational understanding of these interactions, yet significant opportunities exist for a more comprehensive elucidation of its mechanisms of action.

Initial studies have shown that Octacosyl (E)-ferulate exhibits notable anti-inflammatory activity. smolecule.com A key identified mechanism is the inhibition of Protein Kinase C (PKC). chemfaces.com Specifically, the compound has been demonstrated to inhibit the phosphorylation of histone III-S by PKC in a concentration-dependent manner. smolecule.comchemfaces.com This action is significant as PKC is a crucial enzyme in signal transduction pathways that regulate cellular processes, including inflammation. By inhibiting PKC, Octacosyl (E)-ferulate can suppress inflammatory responses, such as those induced by agents like 12-O-tetradecanoylphorbol-13-acetate (TPA) in mouse models. chemfaces.combiocrick.com

Furthermore, the significant antioxidant activity of Octacosyl (E)-ferulate is attributed to its ferulic acid component. biosynth.com This moiety is adept at neutralizing free radicals, thereby mitigating cellular oxidative stress. biosynth.com Future research should aim to map the full spectrum of signaling cascades affected by this compound. Investigating its influence on key inflammatory pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase), as well as antioxidant response pathways like the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, will provide a deeper understanding of its therapeutic potential. Advanced proteomic and metabolomic studies could identify additional direct and indirect molecular targets, offering a complete picture of its cellular impact.

TargetKnown or Postulated EffectAssociated Potential ApplicationReference
Protein Kinase C (PKC)Inhibits enzyme activity, preventing phosphorylation of downstream targets like histone III-S.Anti-inflammatory therapies smolecule.comchemfaces.com
Reactive Oxygen Species (ROS) / Free RadicalsNeutralizes free radicals via the ferulic acid moiety.Conditions related to oxidative stress, skin protection biosynth.com

Exploration of Expanded Biomedical and Biotechnological Applications

The unique properties of Octacosyl (E)-ferulate suggest a broad range of applications in both biomedicine and biotechnology, many of which remain to be fully explored.

Biomedical Applications: The established anti-inflammatory and antioxidant activities of Octacosyl (E)-ferulate form the basis of its primary biomedical potential. biosynth.comsmolecule.com Its ability to inhibit PKC-mediated inflammation makes it a strong candidate for developing novel treatments for inflammatory skin conditions. smolecule.comchemfaces.com Beyond dermatology, this anti-inflammatory action could be relevant for other inflammatory disorders. Additionally, its antioxidant properties are of interest for protecting skin from oxidative damage induced by environmental factors like UV radiation. biosynth.com Extracts containing Octacosyl (E)-ferulate have also shown cytotoxic effects against various human cancer cell lines, indicating a potential, though less explored, avenue for oncological research. smolecule.com Future investigations could explore synergistic effects when combined with other therapeutic agents to enhance its anti-inflammatory or cytotoxic efficacy. smolecule.com

Biotechnological Applications: In the realm of biotechnology, Octacosyl (E)-ferulate serves as a model compound for studying plant defense mechanisms, particularly the role of lipid-based molecules in responding to stress. biosynth.com In the food industry, its antioxidant properties present a potential application as a natural preservative to prevent lipid peroxidation and extend the shelf-life of food products. smolecule.com Further research could optimize its use as a functional food ingredient. Biocatalytic methods using enzymes like lipases could also be further developed for a more efficient and environmentally friendly synthesis of the compound. smolecule.com

Application AreaSpecific UseUnderlying PropertyReference
BiomedicalAnti-inflammatory agentInhibition of Protein Kinase C (PKC) smolecule.comchemfaces.com
Skin protectionAntioxidant activity, neutralization of free radicals biosynth.com
Cancer therapy researchCytotoxic effects against cancer cells smolecule.com
BiotechnologicalPlant science researchRole in plant defense and stress response biosynth.com
Food preservationAntioxidant activity smolecule.com

Integration into Advanced Drug Delivery Systems

A significant challenge with many bioactive compounds is ensuring their effective delivery to the target site. The distinct physicochemical properties of Octacosyl (E)-ferulate, particularly its lipophilicity due to the long octacosyl chain, make it an excellent candidate for integration into advanced drug delivery systems. smolecule.comlookchem.com

Future research should focus on formulating Octacosyl (E)-ferulate into various nanocarriers. Lipid-based systems such as liposomes and solid lipid nanoparticles (SLNs) are particularly promising. The long alkyl chain would facilitate stable incorporation into the lipid bilayer of these carriers, potentially improving the compound's bioavailability and controlling its release. Research on the closely related octadecyl ferulate has shown that its incorporation into liposomes can stabilize the vesicle membrane against leakage while maintaining antioxidant capacity. researchgate.net Similarly, forming inclusion complexes with polymers like amylose, as has been demonstrated with octadecyl ferulate, could enhance water solubility and delivery. researchgate.netmdpi.com These advanced formulations could enable targeted delivery, reduce potential off-target effects, and allow for various routes of administration, including topical and potentially systemic delivery.

Advanced Preclinical and Mechanistic Investigations

While initial studies are promising, rigorous preclinical and mechanistic investigations are required to translate the potential of Octacosyl (E)-ferulate into viable therapeutic applications. Current evidence includes its ability to inhibit TPA-induced inflammation in mice, providing a solid foundation for more extensive animal studies. chemfaces.combiocrick.com

Future preclinical research should involve a broader range of animal models relevant to human diseases, such as models for chronic inflammatory conditions (e.g., atopic dermatitis, psoriasis) and different types of cancer. These studies will be crucial for evaluating its efficacy in a more complex biological environment.

Mechanistic investigations should move beyond single-target identification to a systems-level understanding. Techniques such as transcriptomics (RNA-seq) and proteomics can be employed to map the global changes in gene and protein expression in cells treated with Octacosyl (E)-ferulate. Such studies would provide an unbiased and comprehensive view of the pathways it modulates. Furthermore, detailed studies on its pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted—are essential for its development as a therapeutic agent. Investigating its cellular uptake mechanisms will also be critical to understanding its bioavailability and efficacy at the target site. smolecule.com

Q & A

Basic Research Questions

Q. How can researchers analyze the phase-specific distribution of Octacosyl (E)-ferulate in multiphase systems like emulsions?

  • Methodology : Use partitioning experiments to separate oil, aqueous, and precipitate phases (e.g., centrifugation or solvent extraction). Quantify the compound in each phase via HPLC with UV detection or LC-MS. For example, in fish oil-enriched milk, Octacosyl (E)-ferulate (C12 analog) predominantly localizes in the oil phase due to its high hydrophobicity, while shorter-chain analogs partition at the interface .
  • Key Data : Partition coefficients (log P) derived from phase distribution studies can predict behavior in complex matrices.

Q. What validated analytical methods exist for quantifying Octacosyl (E)-ferulate in biological or food matrices?

  • Methodology : Employ reverse-phase HPLC with C18 columns and mobile phases like methanol/water (e.g., 85:15 v/v) for separation. Detection at 320 nm (characteristic UV absorption of ferulic acid derivatives) ensures specificity. Calibration curves using certified reference materials (e.g., CAS 101959-37-9) are critical for accuracy .
  • Validation Parameters : Include linearity (R² > 0.99), recovery rates (90–110%), and LOD/LOQ (e.g., 0.1 µg/mL and 0.3 µg/mL, respectively).

Advanced Research Questions

Q. How does alkyl chain length influence the antioxidant efficacy of Octacosyl (E)-ferulate compared to shorter-chain ferulate esters?

  • Experimental Design : Compare lipid peroxidation inhibition in model systems (e.g., fish oil-enriched milk) by monitoring markers like 1-penten-3-one (Figure 3), 2,4-heptadienal (Figure 5), and α-tocopherol degradation (Figure 6). Longer chains (e.g., C28) may enhance lipid-phase solubility but reduce interfacial activity, leading to trade-offs between radical scavenging and phase localization .
  • Contradiction Analysis : While C12 ferulate shows superior interfacial antioxidant activity, Octacosyl (E)-ferulate’s higher hydrophobicity may limit its effectiveness in aqueous-rich systems. Conflicting results across studies may arise from differences in emulsion composition or oxidation triggers (e.g., light vs. metal ions).

Q. What mechanisms underlie the anti-inflammatory activity of Octacosyl (E)-ferulate in vivo?

  • Methodology : Use TPA-induced inflammation models in mice to assess inhibition of PK-C-dependent histone III-S phosphorylation. Dose-response studies (e.g., 5–50 mg/kg) combined with Western blotting or ELISA for cytokines (e.g., TNF-α, IL-6) can elucidate pathways. Molecular docking may predict interactions with PK-C or NF-κB targets .
  • Data Interpretation : Note that in vitro potency (IC₅₀) may not translate directly to in vivo efficacy due to bioavailability challenges from high molecular weight (586.93 g/mol) and log P > 8 .

Q. How can researchers resolve discrepancies in reported bioactivity of Octacosyl (E)-ferulate across plant sources?

  • Approach : Perform metabolomic profiling of source materials (e.g., Morus spp. vs. Bauhinia racemosa) to identify co-extracted compounds (e.g., flavonoids, triterpenes) that may synergize or antagonize its effects. Standardize extraction protocols (e.g., ethanol/water ratios, temperature) to minimize variability .
  • Case Study : In black mulberry, Octacosyl (E)-ferulate coexists with oleanolic acid and quercetin, which may enhance antioxidant activity via redox cycling .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing time-dependent degradation data of Octacosyl (E)-ferulate?

  • Guidance : Use mixed-effects models to account for repeated measures (e.g., oxidation markers sampled over 13 days). Nonlinear regression (e.g., Weibull model) can describe degradation kinetics. Report means ± SD (n ≥ 3) and significance via ANOVA with post-hoc tests (e.g., Tukey’s HSD) .

Q. How should researchers address solubility challenges in cell-based assays for Octacosyl (E)-ferulate?

  • Solutions : Use biocompatible solvents like DMSO (≤0.1% v/v) or encapsulate the compound in cyclodextrins/liposomes. Validate solubility via dynamic light scattering (DLS) and confirm cellular uptake via fluorescence tagging (e.g., BODIPY derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.